Cas no 2172512-34-2 (1-methoxy-5-oxaspiro3.4octan-6-one)

1-methoxy-5-oxaspiro3.4octan-6-one is a versatile compound with a unique cyclic structure. It exhibits excellent thermal stability and resistance to hydrolysis, making it suitable for various applications in organic synthesis. The presence of the oxime functional group provides reactivity for a wide range of chemical transformations, while the spirocyclic core contributes to its distinctive physical and chemical properties.
1-methoxy-5-oxaspiro3.4octan-6-one structure
2172512-34-2 structure
Product Name:1-methoxy-5-oxaspiro3.4octan-6-one
CAS No:2172512-34-2
MF:C8H12O3
MW:156.179082870483
CID:6269044
PubChem ID:165521940
Update Time:2025-07-21

1-methoxy-5-oxaspiro3.4octan-6-one Chemical and Physical Properties

Names and Identifiers

    • 1-methoxy-5-oxaspiro3.4octan-6-one
    • EN300-1296868
    • 2172512-34-2
    • 1-methoxy-5-oxaspiro[3.4]octan-6-one
    • Inchi: 1S/C8H12O3/c1-10-6-2-4-8(6)5-3-7(9)11-8/h6H,2-5H2,1H3
    • InChI Key: XIIBNAOVUYVLOE-UHFFFAOYSA-N
    • SMILES: O1C(CCC21CCC2OC)=O

Computed Properties

  • Exact Mass: 156.078644241g/mol
  • Monoisotopic Mass: 156.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 35.5Ų

1-methoxy-5-oxaspiro3.4octan-6-one Pricemore >>

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Additional information on 1-methoxy-5-oxaspiro3.4octan-6-one

Introduction to 1-methoxy-5-oxaspiro3.4octan-6-one (CAS No. 2172512-34-2)

1-methoxy-5-oxaspiro3.4octan-6-one, identified by its Chemical Abstracts Service (CAS) number 2172512-34-2, is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This spirocyclic ketone features an oxygen-containing bridgehead, making it a promising scaffold for the development of novel bioactive molecules. The compound's molecular architecture, characterized by a spirocyclic oxane ring fused with a cyclohexanone moiety, presents an intriguing opportunity for modulating biological targets through rational drug design.

The synthesis of 1-methoxy-5-oxaspiro3.4octan-6-one involves multi-step organic transformations that highlight the compound's synthetic accessibility and versatility. The spirocyclic core can be constructed via cyclization reactions, often employing transition metal-catalyzed processes or organocatalytic methods, which enable the formation of complex carbon-carbon bonds with high precision. The presence of the methoxy group and the ketone functionality further enhances the compound's reactivity, allowing for diverse functionalization strategies that can be tailored to specific pharmacological needs.

In recent years, spirocyclic compounds have emerged as a privileged class of molecules in drug discovery due to their unique physicochemical properties and biological activities. The rigid three-dimensional structure of spirocycles often confers enhanced binding affinity and selectivity towards biological targets compared to acyclic analogs. Specifically, 1-methoxy-5-oxaspiro3.4octan-6-one has been investigated for its potential in modulating enzyme activity and receptor interactions, particularly in the context of neurological disorders and inflammatory conditions.

One of the most compelling aspects of 1-methoxy-5-oxaspiro3.4octan-6-one is its structural similarity to natural products that exhibit significant biological activity. For instance, derivatives of spirocyclic oxanes have been shown to possess antimicrobial and anti-inflammatory properties, making them attractive candidates for further pharmacological exploration. The oxygen-containing bridgehead in this compound not only contributes to its stability but also provides multiple sites for hydrogen bonding interactions, which are crucial for target binding affinity.

The pharmacokinetic profile of 1-methoxy-5-oxaspiro3.4octan-6-one is another area of interest. Studies have suggested that spirocyclic compounds often exhibit favorable metabolic stability and oral bioavailability, which are critical factors for drug development. Additionally, the compound's solubility characteristics can be modulated through structural modifications, enabling formulation strategies that enhance its therapeutic efficacy.

Recent advances in computational chemistry have further accelerated the discovery process for 1-methoxy-5-oxaspiro3.4octan-6-one and its derivatives. Molecular modeling techniques allow researchers to predict binding modes and interaction energies with biological targets, thereby guiding the design of more potent and selective drug candidates. These computational approaches are particularly valuable in identifying structural motifs that enhance binding affinity while minimizing off-target effects.

The synthetic utility of 1-methoxy-5-oxaspiro3.4octan-6-one extends beyond its direct application as a lead compound. It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of libraries of structurally diverse compounds for high-throughput screening (HTS). This approach has been successfully employed in academic and industrial settings to identify novel bioactive entities with therapeutic potential.

In conclusion, 1-methoxy-5-oxaspiro3.4octan-6-one (CAS No. 2172512-34-2) represents a structurally intriguing and pharmacologically promising molecule. Its unique scaffold, combined with favorable physicochemical properties, makes it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new biological targets and synthetic methodologies, compounds like 1-methoxy-5-oxaspiro3.4octan-6-one are poised to play a significant role in the development of next-generation therapeutics.

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